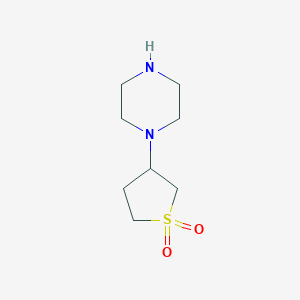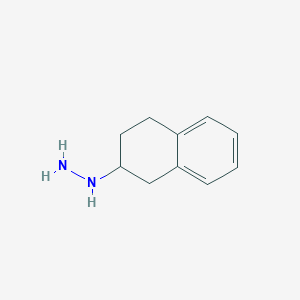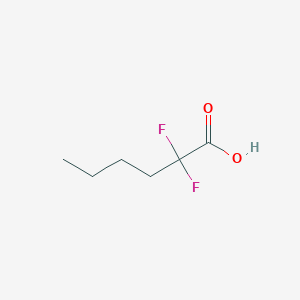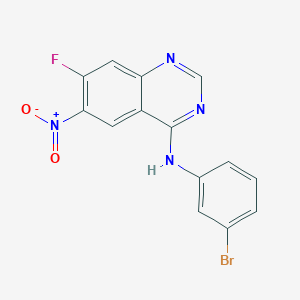
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Descripción general
Descripción
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, also known as BPNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPNQ belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and similar compounds can be synthesized using methods such as Suzuki coupling and Cadogan cyclization. These methods are used to create fluorescent indazolo[3,2-a]isoquinolin-6-amines, which are derivatives of quinazoline (Balog, Riedl, & Hajos, 2013).
- Solid Phase Synthesis : Solid phase synthesis techniques have been developed for quinazoline derivatives, using compounds like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (Wang, Song, Dixon, Kurth, & Lam, 2005).
Potential Medical and Biological Applications
- Tumor Detection : Certain quinazoline derivatives, including those similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied as potential PET imaging agents for tumor detection. These compounds showed promising results in terms of concentration accumulation in tumors and fast clearance from muscle and blood (Chen et al., 2012).
- Cytotoxicity and Anticancer Properties : Indole-aminoquinazoline hybrids, which are structurally related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have shown cytotoxicity against various cancer cell lines. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).
Fluorescence and Chemical Analysis
- Fluorescence Properties : Some quinazoline derivatives, including those structurally similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied for their fluorescence properties. These properties are valuable for various analytical and imaging applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Antibacterial Properties
- Antibacterial Applications : Research has been conducted on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, which are related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. These studies revealed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQBIBULHKTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
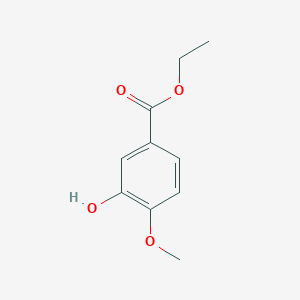
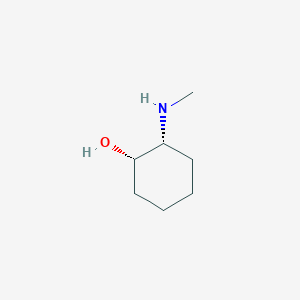
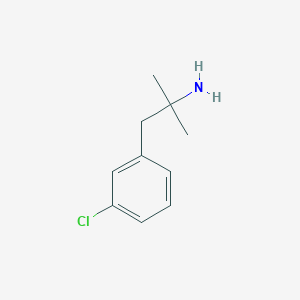
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
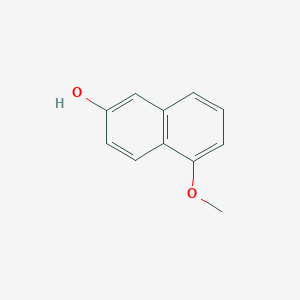
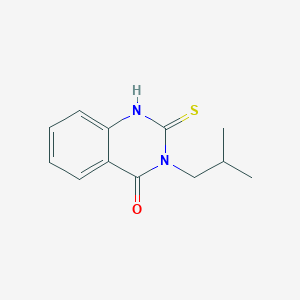
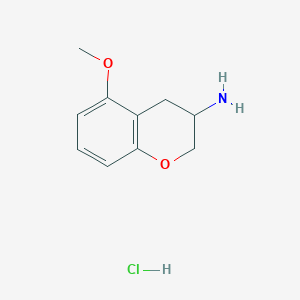
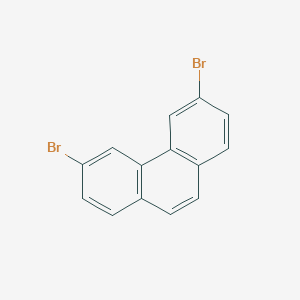
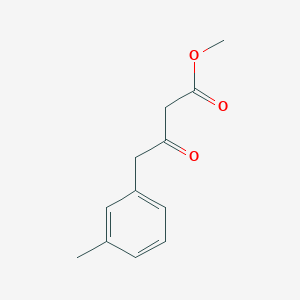
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
